REACTION_CXSMILES
|
ClCCC[C:5]([O:18]C)([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)[C:6]([O:8][CH3:9])=[O:7].COC(C1C=CC(OC)=CC=1)C(OC)=O.ClCCCI>>[OH:18][CH:5]([C:10]1[CH:11]=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=1)[C:6]([O:8][CH3:9])=[O:7]
|
Name
|
methyl 5-chloro-2-methoxy-2-(4-methoxyphenyl)valerate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCC(C(=O)OC)(C1=CC=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
ClCCCI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 246 mg |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OC)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 724 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |